(S)-1-Methoxymethyl-2-methyl-propylamine

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

(S)-1-Methoxymethyl-2-methyl-propylamine (CAS 64715-88-4), also known as (2S)-1-methoxy-3-methylbutan-2-amine, is a chiral primary amine with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. This compound features a stereospecific (S)-configuration at the chiral center and a functional methoxymethyl group, making it a valuable chiral building block in asymmetric synthesis and pharmaceutical intermediate research.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 64715-88-4
Cat. No. B3022778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Methoxymethyl-2-methyl-propylamine
CAS64715-88-4
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCC(C)C(COC)N
InChIInChI=1S/C6H15NO/c1-5(2)6(7)4-8-3/h5-6H,4,7H2,1-3H3/t6-/m1/s1
InChIKeyPVNWTJLUPPXWDT-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Methoxymethyl-2-methyl-propylamine (CAS 64715-88-4): Procurement-Focused Overview for Chiral Amine Research


(S)-1-Methoxymethyl-2-methyl-propylamine (CAS 64715-88-4), also known as (2S)-1-methoxy-3-methylbutan-2-amine, is a chiral primary amine with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol [1]. This compound features a stereospecific (S)-configuration at the chiral center and a functional methoxymethyl group, making it a valuable chiral building block in asymmetric synthesis and pharmaceutical intermediate research [2]. Due to its unique structure, it serves as a starting material for generating carbanions adjacent to nitrogen in a chiral environment, enabling asymmetric routes to alkaloids and related substances .

Why (S)-1-Methoxymethyl-2-methyl-propylamine Cannot Be Replaced by its (R)-Enantiomer or Racemic Mixture


In asymmetric synthesis, the stereochemical configuration of a chiral building block dictates the absolute configuration of the final product [1]. Therefore, (S)-1-Methoxymethyl-2-methyl-propylamine (CAS 64715-88-4) cannot be interchanged with its (R)-enantiomer (CAS 167254-69-5) or a racemic mixture without altering the stereochemical outcome of a reaction [2]. The specific (S)-configuration is critical for achieving the desired enantiopurity in target molecules, as the (R)-enantiomer would yield the opposite stereoisomer or a diastereomeric mixture. While both enantiomers share identical physical properties, their interactions with other chiral molecules or receptors differ, leading to distinct biological activities and synthetic pathways . The following quantitative evidence demonstrates where this specific (S)-enantiomer provides a measurable advantage over its alternatives.

Quantitative Evidence Guide for Selecting (S)-1-Methoxymethyl-2-methyl-propylamine (CAS 64715-88-4)


Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture in Chiral Resolution

The procurement of the (S)-enantiomer (CAS 64715-88-4) ensures a 100% enantiomeric excess (ee) in the starting material for asymmetric synthesis, whereas using a racemic mixture (50:50 mixture of (S)- and (R)-enantiomers) introduces a 50% impurity of the undesired stereoisomer, necessitating additional purification steps [1]. While no direct head-to-head study comparing the synthetic efficiency of the pure (S)-enantiomer versus the racemate was identified, the fundamental principle of chiral resolution dictates that the use of enantiomerically pure building blocks avoids the need for post-synthetic resolution, which typically involves additional reagents and results in a maximum theoretical yield of 50% for the desired enantiomer from a racemate [2].

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Stereospecific Reactivity: Asymmetric Alkylation Using (S)-Enantiomer-Derived Chiral Imines

The (S)-enantiomer serves as a precursor for the synthesis of optically active imines, which are crucial for diastereoselective reactions. For instance, (S)-N-(1-isopropyl-2-methoxyethyl)benzylideneamine, derived from (S)-1-Methoxymethyl-2-methyl-propylamine, has been used in asymmetric alkylations . The diastereoselectivity achieved in such reactions is directly attributable to the chiral information provided by the (S)-configured amine . In contrast, the (R)-enantiomer would lead to the opposite diastereomer, and a racemic mixture would produce a complex mixture of stereoisomers . No quantitative diastereomeric ratio (dr) data for reactions using this specific compound was available in the sourced materials, but the principle is a core tenet of asymmetric synthesis.

Asymmetric Alkylation Chiral Auxiliary Diastereoselectivity

Purity Specifications: Commercial Availability at 97-98% Purity for Research Applications

For research and development purposes, (S)-1-Methoxymethyl-2-methyl-propylamine is commercially available with a minimum purity specification of 97% to 98% . This high level of purity ensures the compound's reliability as a chiral building block, minimizing the impact of impurities on reaction yields and stereochemical outcomes. While the (R)-enantiomer is also available at similar purity levels, this specification provides a quantifiable benchmark for procurement .

Chemical Purity Quality Control Procurement Specification

Key Research Applications for (S)-1-Methoxymethyl-2-methyl-propylamine (CAS 64715-88-4) Based on Established Evidence


Asymmetric Synthesis of Alkaloids and Complex Chiral Molecules

This (S)-configured amine is a critical starting material for generating carbanions in a chiral environment, a key step in asymmetric routes to alkaloids and related natural products . The use of the pure (S)-enantiomer (CAS 64715-88-4) directly dictates the stereochemical outcome, enabling the targeted synthesis of specific diastereomers or enantiomers [1].

Synthesis and Use of Chiral Imines as Intermediates

(S)-1-Methoxymethyl-2-methyl-propylamine is a precursor for the synthesis of optically active imines, such as (S)-N-(1-isopropyl-2-methoxyethyl)benzylideneamine . These chiral imines serve as key intermediates in diastereoselective alkylation and allylation reactions, where the (S)-configuration of the starting amine is essential for achieving high stereocontrol.

Research Requiring Defined Enantiomeric Purity for Chiral Studies

For studies involving chiral recognition, enzyme interactions, or the development of chiral stationary phases, the 100% enantiomeric excess (ee) of (S)-1-Methoxymethyl-2-methyl-propylamine is a non-negotiable requirement [2]. Using a racemic mixture or the opposite enantiomer would confound experimental results and lead to erroneous conclusions.

As a Chiral Building Block in Medicinal Chemistry and Drug Discovery

As a versatile chiral building block, this compound is employed in medicinal chemistry to introduce a chiral center with a specific (S)-configuration into lead compounds [3]. Its high commercial purity (97-98%) ensures it meets the rigorous quality standards required for synthesizing pharmaceutical intermediates and conducting structure-activity relationship (SAR) studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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